molecular formula C23H15F4N5 B2978792 N-[(4-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902483-66-3

N-[(4-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2978792
CAS No.: 902483-66-3
M. Wt: 437.402
InChI Key: IJPSOBNAVBWAMP-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core structure. This compound features a 4-fluorobenzylamine substituent at position 5 and a 3-(trifluoromethyl)phenyl group at position 3 of the triazoloquinazoline scaffold. The trifluoromethyl and fluorine substituents are critical for modulating electronic properties, lipophilicity, and binding interactions, which are pivotal in pharmacological applications .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F4N5/c24-17-10-8-14(9-11-17)13-28-21-18-6-1-2-7-19(18)32-22(29-21)20(30-31-32)15-4-3-5-16(12-15)23(25,26)27/h1-12H,13H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPSOBNAVBWAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)C(F)(F)F)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F4N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Quinazoline ring formation: The triazole intermediate is then reacted with appropriate reagents to form the quinazoline ring.

    Introduction of substituents:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinazoline oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted quinazolines and triazoles, which can be further explored for their biological activities.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Groups : The presence of a trifluoromethyl group in the target compound and ’s triazolopyrimidine derivative enhances metabolic stability and lipophilicity, which may improve blood-brain barrier penetration in neurodegenerative therapies .
  • Sulfonyl vs.
  • Fluorine Substitution : The 4-fluorobenzyl group in the target compound is structurally analogous to fluorophenyl groups in and triazolotriazines in , which are associated with enhanced binding affinity to hydrophobic enzyme pockets .

Pharmacological and Biochemical Comparisons

Anticancer and Antimicrobial Activity

  • Triazolopyrimidines : and highlight triazolopyrimidines with trifluoromethyl substituents as potent anticancer agents, targeting kinases or microtubules. For example, compound 29 in stabilizes microtubules, a mechanism relevant to neurodegenerative disease therapy .

Selectivity and Toxicity

  • Selectivity : The target compound’s 3-(trifluoromethyl)phenyl group may confer selectivity for enzymes with hydrophobic active sites, similar to microtubule-stabilizing triazolopyrimidines in .
  • Toxicity : Fluorine and trifluoromethyl groups generally reduce off-target interactions compared to bulkier substituents (e.g., ethoxy or sulfonyl groups), as seen in and .

Biological Activity

N-[(4-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the quinazoline family, which is known for a variety of biological activities. Its structure includes a triazole ring fused with a quinazoline moiety, which is critical for its bioactivity.

  • Molecular Formula : C20H15F4N5
  • Molecular Weight : 392.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Protein Kinases : The compound has shown potential in modulating protein kinase activity, which plays a crucial role in cell signaling pathways related to cancer progression and inflammation .
  • Antitumor Activity : Quinazoline derivatives have been reported to exhibit significant antitumor properties. This specific compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit TNF-α production, suggesting that this compound may also possess anti-inflammatory properties .

Efficacy Against Cancer Cell Lines

The following table summarizes the IC50 values for this compound against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)2.09
HepG2 (Liver)2.08
A549 (Lung)1.75

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in treating various cancers:

  • A study demonstrated that derivatives similar to this compound exhibited effective inhibition of EGFR (epidermal growth factor receptor), with IC50 values as low as 10 nM .
  • Another research indicated that compounds with similar structures showed remarkable activity against vascular endothelial growth factor receptor (VEGFR), which is crucial for angiogenesis in tumors .

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